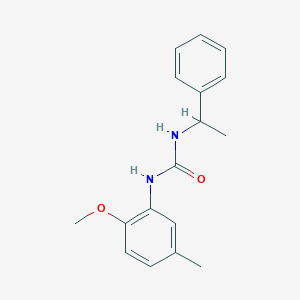![molecular formula C15H19N3O4S B5365261 methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5365261.png)
methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as this compound or this compound.
作用機序
The mechanism of action of Methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins that are involved in various biological processes. This hypothesis is based on the fact that this compound has been found to exhibit significant biological activities in various assays.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. These effects include the inhibition of certain enzymes or proteins, the induction of apoptosis in cancer cells, and the inhibition of inflammatory responses. Additionally, this compound has been found to exhibit potential anti-viral activities.
実験室実験の利点と制限
One of the main advantages of using Methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate in lab experiments is its potential to produce novel compounds with significant biological activities. Additionally, this compound has been found to exhibit high yields in various synthesis methods. However, one of the main limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to predict its biological activities.
将来の方向性
There are various future directions for the research on Methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate. One of the most significant directions is the identification of its mechanism of action, which will enable the rational design of compounds with specific biological activities. Additionally, further research is needed to explore the potential applications of this compound in the field of organic electronics. Finally, the development of new synthesis methods for this compound may enable the production of novel compounds with even more significant biological activities.
合成法
Methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate can be synthesized using various methods. One of the most common methods is the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1-ethyl-5-methyl-1H-pyrazole-4-amine and then the reaction of the resulting product with methylamine. This synthesis method has been reported in various research papers and has been found to be effective in producing high yields of the compound.
科学的研究の応用
Methyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate has various scientific research applications. One of the most significant applications is its use in the synthesis of novel compounds with potential biological activities. This compound has been used as a building block in the synthesis of various compounds with potential anti-tumor, anti-inflammatory, and anti-viral activities. Additionally, this compound has been used in the synthesis of compounds with potential applications in the field of organic electronics.
特性
IUPAC Name |
methyl 3-[(1-ethyl-5-methylpyrazol-4-yl)sulfonylamino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-5-18-11(3)14(9-16-18)23(20,21)17-13-8-12(15(19)22-4)7-6-10(13)2/h6-9,17H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHJAJLLYWMQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5365187.png)
![N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5365195.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5365202.png)
![2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5365207.png)
![4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5365210.png)
![(4R)-N,N-diethyl-4-(4-{[methyl(1-pyrrolidinylcarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5365225.png)
![N-[(2-phenylvinyl)sulfonyl]phenylalanine](/img/structure/B5365227.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylacetamide](/img/structure/B5365235.png)
![5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365246.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5365258.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dimethylacetamide](/img/structure/B5365269.png)
![1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B5365288.png)